1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-Oxaspiro[35]nonan-7-yl}methanaminehydrochloride is a chemical compound with the molecular formula C9H17NO·HCl It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of 1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride involves several steps. One common synthetic route includes the formation of the spirocyclic structure followed by the introduction of the methanamine group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride can be compared with other similar compounds, such as:
- {7-oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride
- {2-oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride These compounds share similar spirocyclic structures but differ in the position of the oxygen atom and the methanamine group. The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H18ClNO |
---|---|
Molekulargewicht |
191.70 g/mol |
IUPAC-Name |
5-oxaspiro[3.5]nonan-7-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-8-2-5-9(11-7-8)3-1-4-9;/h8H,1-7,10H2;1H |
InChI-Schlüssel |
CYIBAOKJPYTTPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCC(CO2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.